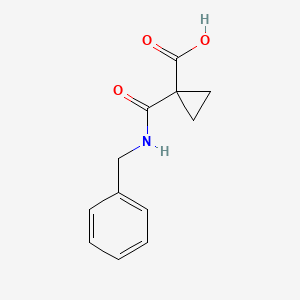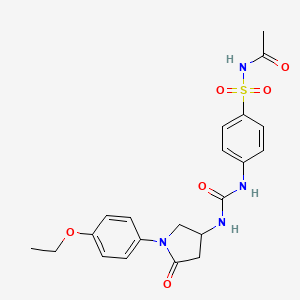
N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound that has garnered interest in various scientific fields. This compound exhibits a combination of urea, pyrrolidine, and sulfonamide functional groups, making it a versatile entity for multiple research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves several steps:
Formation of the Urea Derivative: : This begins with the reaction of 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with a suitable amine under dehydrating conditions to form the intermediate urea derivative.
Sulfonylation: : The urea derivative is then sulfonylated using sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Scaling up the production for industrial purposes may involve optimization of the synthetic route for cost-efficiency, yield, and purity. This may include:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to ensure consistent reaction conditions.
Catalysis: : Employing suitable catalysts to increase reaction rates and yields.
Purification Techniques: : Implementing advanced purification methods like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction can occur at the urea or sulfonyl groups, modifying the electronic properties of the compound.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: : Conditions vary based on the substituent but often involve reagents like halogens, nitric acid, or acyl chlorides.
Major Products Formed
The products formed are highly dependent on the specific reactions but can include oxidized derivatives, reduced forms, or various substituted analogs, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is studied for its reactivity and as a building block for more complex molecules.
Biology
In biological research, this compound can be explored for its interactions with proteins and enzymes, which may lead to insights into metabolic pathways or potential therapeutic uses.
Medicine
Medicinal chemistry investigates its potential as a drug candidate, given its structural features that may allow it to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrial applications could involve the development of new materials or chemical processes, leveraging its unique reactivity and structural properties.
Mechanism of Action
The mechanism by which N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The urea and sulfonamide groups can form hydrogen bonds or electrostatic interactions, influencing biological pathways. The precise pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
**N-((4-(3-(1-phenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
**N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
Uniqueness
What sets N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide apart is its specific ethoxyphenyl substitution, which can influence its electronic properties, reactivity, and interactions with biological molecules. This unique structure may impart distinct pharmacological or chemical characteristics not observed in closely related compounds.
Remember, in the scientific world, every detail adds a layer of fascination, just like how each functional group in this compound brings its unique charm. What's next?
Properties
IUPAC Name |
N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-3-31-18-8-6-17(7-9-18)25-13-16(12-20(25)27)23-21(28)22-15-4-10-19(11-5-15)32(29,30)24-14(2)26/h4-11,16H,3,12-13H2,1-2H3,(H,24,26)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKBNRVKJNTCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
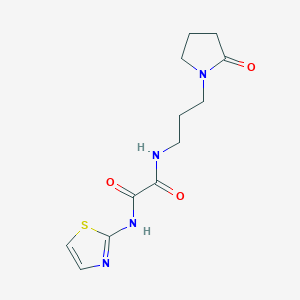
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
![N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2503177.png)
![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)
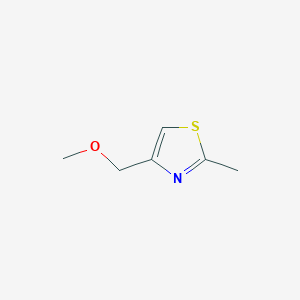
![4-iodo-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2503181.png)
![2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2503183.png)
![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)
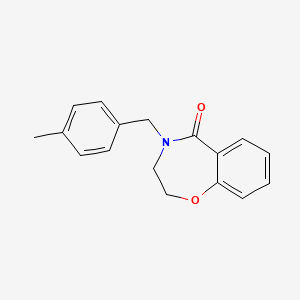
![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2503192.png)
